molecular formula C10H11NO2 B2733940 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide CAS No. 86344-75-4

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide

Cat. No.: B2733940
CAS No.: 86344-75-4
M. Wt: 177.203
InChI Key: MYIZSGVUGGHXPP-UHFFFAOYSA-N
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Description

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol It is a derivative of indene, a bicyclic hydrocarbon, and contains both hydroxyl and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide typically involves the reaction of indene derivatives with appropriate reagents under controlled conditionsThe reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of 2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxy-2,3-dihydro-1H-indene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-hydroxy-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9(12)10(13)5-7-3-1-2-4-8(7)6-10/h1-4,13H,5-6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIZSGVUGGHXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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